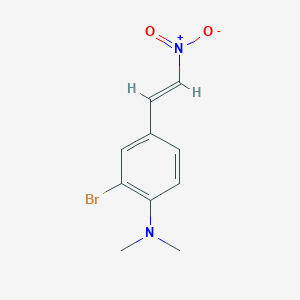
N-(4-chlorobenzyl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-3,4-dimethylbenzamide, also known as CBDM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. CBDM is a member of the benzamide family and is structurally related to other compounds such as benzocaine and lidocaine.
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzyl)-3,4-dimethylbenzamide is not fully understood. However, it is believed to work by blocking the transmission of pain signals in the nervous system. N-(4-chlorobenzyl)-3,4-dimethylbenzamide is thought to interact with specific receptors in the nervous system, including the TRPV1 receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-3,4-dimethylbenzamide has been shown to have a range of biochemical and physiological effects. In animal studies, N-(4-chlorobenzyl)-3,4-dimethylbenzamide has been shown to reduce pain and inflammation. It has also been shown to have anticonvulsant effects, suggesting it may have potential applications in the treatment of epilepsy. Additionally, N-(4-chlorobenzyl)-3,4-dimethylbenzamide has been shown to have antioxidant properties, which may have implications for its use in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorobenzyl)-3,4-dimethylbenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, N-(4-chlorobenzyl)-3,4-dimethylbenzamide has a range of potential applications, making it a versatile compound for use in different fields of science. However, there are also limitations to its use. N-(4-chlorobenzyl)-3,4-dimethylbenzamide is not well-studied in humans, and its safety and efficacy are not fully understood. Additionally, N-(4-chlorobenzyl)-3,4-dimethylbenzamide may have different effects in different animal models, making it challenging to extrapolate findings to humans.
Orientations Futures
There are several future directions for research on N-(4-chlorobenzyl)-3,4-dimethylbenzamide. In medicine, further studies are needed to determine the safety and efficacy of N-(4-chlorobenzyl)-3,4-dimethylbenzamide in humans. Additionally, more research is needed to understand the mechanism of action of N-(4-chlorobenzyl)-3,4-dimethylbenzamide and how it interacts with specific receptors in the nervous system. In agriculture, further studies are needed to determine the efficacy of N-(4-chlorobenzyl)-3,4-dimethylbenzamide as an insecticide and its potential impact on non-target organisms. Finally, in materials science, further studies are needed to explore the potential applications of N-(4-chlorobenzyl)-3,4-dimethylbenzamide in the development of self-healing materials.
Méthodes De Synthèse
N-(4-chlorobenzyl)-3,4-dimethylbenzamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-chlorobenzylamine with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(4-chlorobenzyl)-3,4-dimethylbenzamide.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-3,4-dimethylbenzamide has been studied for its potential applications in various fields of science. In medicine, N-(4-chlorobenzyl)-3,4-dimethylbenzamide has been shown to have analgesic and anti-inflammatory properties. It has been suggested as a potential alternative to traditional pain relievers such as opioids due to its lower risk of addiction and fewer side effects. N-(4-chlorobenzyl)-3,4-dimethylbenzamide has also been studied for its potential use as an insecticide in agriculture. It has been shown to be effective against a variety of pests including mosquitoes and fruit flies. Additionally, N-(4-chlorobenzyl)-3,4-dimethylbenzamide has been studied for its potential applications in materials science. It has been shown to have self-healing properties and can be used in the development of self-healing materials.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-11-3-6-14(9-12(11)2)16(19)18-10-13-4-7-15(17)8-5-13/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJOIDCHBVYXBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-3,4-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5780121.png)

![4-methoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5780143.png)
![2-[(3,4-dichlorobenzyl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5780144.png)

![3-[(2-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5780156.png)

![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5780162.png)
![ethyl 4-{[3-(methylthio)phenyl]amino}-1-piperidinecarboxylate](/img/structure/B5780173.png)

![1-chloro-2-[(3-nitrobenzyl)oxy]benzene](/img/structure/B5780176.png)


